molecular formula C16H16FN3O2 B10928846 1-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

1-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

Cat. No.: B10928846
M. Wt: 301.31 g/mol
InChI Key: DYVQORBZLMRUKA-UHFFFAOYSA-N
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Description

1-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrrole-2,5-dione structure, and a fluorobenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then alkylated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The final step involves the cyclization of the intermediate with maleic anhydride to form the pyrrole-2,5-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

1-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the combination of the pyrazole and pyrrole-2,5-dione rings, along with the presence of the fluorobenzyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H16FN3O2/c1-10-16(20-14(21)7-8-15(20)22)11(2)19(18-10)9-12-3-5-13(17)6-4-12/h3-6H,7-9H2,1-2H3

InChI Key

DYVQORBZLMRUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N3C(=O)CCC3=O

Origin of Product

United States

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